4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one
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Overview
Description
4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of a bromine atom at the 4th position, a fluorobenzyl group at the 1st position, and a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:
Fluorobenzylation: The attachment of the 2-fluorobenzyl group to the nitrogen atom of the pyridinone ring can be accomplished through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridinone oxides.
Reduction: Formation of reduced pyridinone derivatives.
Substitution: Formation of substituted pyridinone derivatives with various functional groups.
Scientific Research Applications
4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(2-fluorobenzyl)pyridin-2(1H)-one
- 4-Iodo-1-(2-fluorobenzyl)pyridin-2(1H)-one
- 4-Bromo-1-(2-chlorobenzyl)pyridin-2(1H)-one
Uniqueness
4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is unique due to the specific combination of the bromine and fluorobenzyl groups, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
4-bromo-1-[(2-fluorophenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-5-6-15(12(16)7-10)8-9-3-1-2-4-11(9)14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZOZFKWDONFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=CC2=O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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